![molecular formula C10H12N4O B1427610 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1178625-04-1](/img/structure/B1427610.png)
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Activities : Compounds structurally related to 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine have demonstrated notable antimicrobial properties. For instance, a study by Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazol-3-one and found that some possessed good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis Techniques : Research by Vo (2020) explored the synthesis of 1,5-disubstituted 1,2,3-triazoles, including 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole, via a metal-free multi-component reaction. This study contributes to the understanding of efficient synthesis routes for triazole compounds (Vo, 2020).
Biological Activities : Prasad et al. (2021) synthesized N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the biological significance of 1,2,4-triazoles in clinical drugs for various treatments, including anticancer, antiviral, and anticonvulsant applications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Material Science Applications : Murugavel et al. (2014) conducted a study on a related compound, focusing on crystal structure and density functional theory (DFT) calculations. Such studies are crucial for understanding the properties and potential material science applications of triazole derivatives (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Corrosion Inhibition : Bentiss et al. (2009) researched the use of a similar triazole compound for corrosion inhibition of mild steel, indicating the potential of triazole derivatives in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYAJSICINMAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

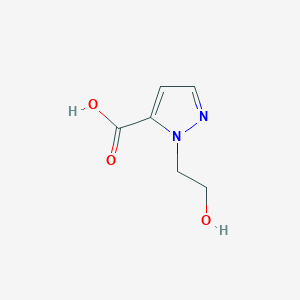


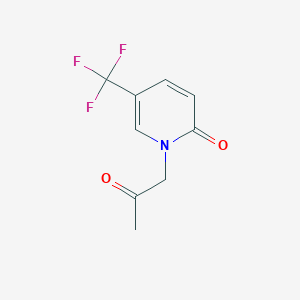

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
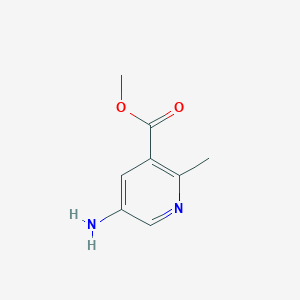
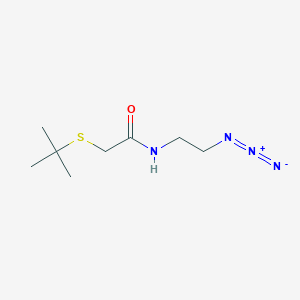
![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)
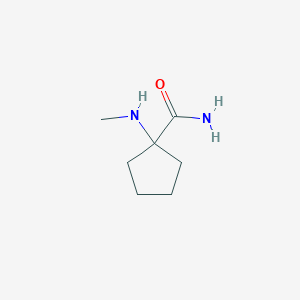
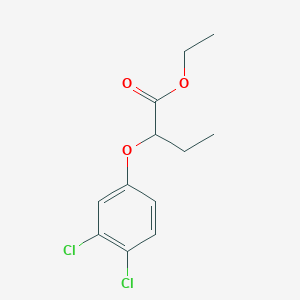
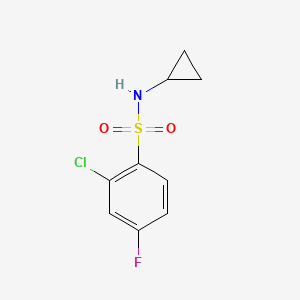

![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)